molecular formula C22H20N4O3S B6111887 5-{4-[(3-HYDROXYPHENYL)AMINO]PHTHALAZIN-1-YL}-N,2-DIMETHYLBENZENE-1-SULFONAMIDE

5-{4-[(3-HYDROXYPHENYL)AMINO]PHTHALAZIN-1-YL}-N,2-DIMETHYLBENZENE-1-SULFONAMIDE

Cat. No.: B6111887
M. Wt: 420.5 g/mol
InChI Key: YSPZUGUEZMIQRP-UHFFFAOYSA-N
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Description

5-{4-[(3-HYDROXYPHENYL)AMINO]PHTHALAZIN-1-YL}-N,2-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound known for its significant applications in scientific research. This compound is characterized by its unique structure, which includes a phthalazinone core, a hydroxyphenyl group, and a sulfonamide moiety. It is utilized in various fields, including chemistry, biology, medicine, and industry, due to its versatile chemical properties.

Properties

IUPAC Name

5-[4-(3-hydroxyanilino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-14-10-11-15(12-20(14)30(28,29)23-2)21-18-8-3-4-9-19(18)22(26-25-21)24-16-6-5-7-17(27)13-16/h3-13,23,27H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPZUGUEZMIQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)O)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(3-HYDROXYPHENYL)AMINO]PHTHALAZIN-1-YL}-N,2-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the phthalazinone core. This is followed by the introduction of the hydroxyphenyl group and the sulfonamide moiety. Common reagents used in these reactions include hydrazine, phthalic anhydride, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions and high throughput. The use of automated systems and advanced analytical techniques ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-{4-[(3-HYDROXYPHENYL)AMINO]PHTHALAZIN-1-YL}-N,2-DIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted phthalazinone derivatives .

Scientific Research Applications

5-{4-[(3-HYDROXYPHENYL)AMINO]PHTHALAZIN-1-YL}-N,2-DIMETHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-{4-[(3-HYDROXYPHENYL)AMINO]PHTHALAZIN-1-YL}-N,2-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{4-[(3-HYDROXYPHENYL)AMINO]PHTHALAZIN-1-YL}-N,2-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to its combination of the phthalazinone core, hydroxyphenyl group, and sulfonamide moiety. This unique structure imparts a range of chemical and biological properties, making it a valuable compound in various fields of research .

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